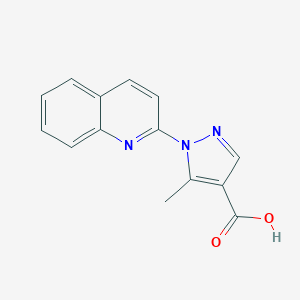
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid, also known as MQCA, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. MQCA belongs to the class of pyrazole carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it has been suggested that 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid may exert its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, cancer, and bacterial infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid. One direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a chemotherapeutic agent for the treatment of cancer. Furthermore, the development of new derivatives of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid with improved biological activities and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carbaldehyde in the presence of base, or the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carboxylic acid in the presence of coupling reagents. The yield of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid |
|---|---|
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
5-methyl-1-quinolin-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-9-11(14(18)19)8-15-17(9)13-7-6-10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) |
Clave InChI |
AQNUIMKXYTVYNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O |
SMILES canónico |
CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)

![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)


![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)


![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)